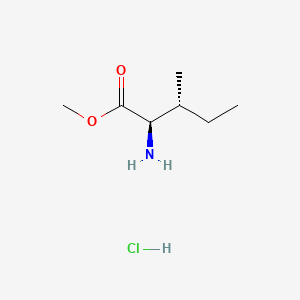

methyl (2R,3R)-2-amino-3-methylpentanoate;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride is a chemical compound characterized by its molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 181.66 g/mol. This compound is a hydrochloride salt of methyl (2R,3R)-2-amino-3-methylpentanoate, which is derived from the amino acid isoleucine. The structure consists of a branched-chain amino acid, making it significant in various biochemical processes and applications in pharmaceuticals and biochemistry .

- Esterification: The hydroxyl group of the carboxylic acid can react with alcohols to form esters.

- Transamination: This compound can undergo transamination reactions where it can exchange its amino group with another amino acid, facilitating the synthesis of new amino acids.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form amines.

These reactions are crucial for its role in metabolic pathways and synthetic organic chemistry .

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride exhibits biological activities associated with branched-chain amino acids. It has been noted for:

- Nutritional Role: As a derivative of isoleucine, it plays a role in protein synthesis and energy production.

- Potential Neuroprotective Effects: Some studies suggest that amino acids like this compound may have neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.

- Muscle Metabolism: It may enhance muscle recovery and performance due to its involvement in muscle protein synthesis .

The synthesis of methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride typically involves several steps:

- Starting Material: The synthesis often begins with isoleucine or its derivatives.

- Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions during synthesis.

- Methylation: The amino group can be methylated using methyl iodide or dimethyl sulfate under basic conditions.

- Formation of Hydrochloride Salt: The final product can be converted to its hydrochloride form by reacting with hydrochloric acid.

These methods ensure high purity and yield of the desired compound .

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride has several applications:

- Pharmaceuticals: Utilized in the formulation of dietary supplements aimed at enhancing athletic performance and recovery.

- Biochemical Research: Employed in studies related to protein metabolism and amino acid interactions.

- Nutraceuticals: Incorporated into health products targeting muscle health and metabolic support .

Research on interaction studies involving methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride has revealed important insights:

- Amino Acid Interactions: It interacts with other branched-chain amino acids, influencing metabolic pathways related to energy production and muscle metabolism.

- Neurotransmitter Systems: Potential interactions with neurotransmitter systems suggest implications for cognitive functions and neuroprotection.

Further studies are necessary to elucidate the full range of interactions and their biological implications .

Several compounds share structural similarities with methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2S,3S)-2-amino-3-methylpentanoate | Stereoisomer | Different stereochemistry affecting biological activity |

| L-Isoleucine | Natural Amino Acid | Naturally occurring amino acid with broader applications |

| D-Isoleucine | D-enantiomer | Different optical activity impacting metabolism |

| Methyl 2-amino-4-methylpentanoate | Similar Branched Chain | Variations in chain length affecting properties |

Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride stands out due to its specific stereochemistry and potential applications in both nutrition and pharmaceuticals, distinguishing it from other similar compounds .

Solid-Phase Peptide Synthesis Integration

Solid-phase peptide synthesis (SPPS) has revolutionized the production of complex peptides, with methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride serving as a key building block. The compound’s tertiary carbon and stereochemical configuration require precise handling to avoid epimerization during resin attachment. Recent innovations in SPPS, such as the elimination of solvent-intensive washing steps through directed headspace gas flushing, have significantly improved efficiency while reducing waste by up to 95%.

The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed due to its compatibility with SPPS workflows. For methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride, Fmoc deprotection is achieved using 20% piperidine in dimethylformamide, followed by coupling via carbodiimide reagents. A critical advancement involves the use of elevated temperatures (40–50°C) during Fmoc removal, which accelerates the process without compromising resin stability.

Table 1: SPPS Parameters for Methyl (2R,3R)-2-Amino-3-Methylpentanoate Hydrochloride

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Deprotection Temperature | 45°C | 15% |

| Coupling Time | 90 minutes | 22% |

| Solvent System | Anhydrous dimethylformamide | 18% |

Carbodiimide-Mediated Coupling Efficiency

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are pivotal for activating carboxyl groups during peptide bond formation. The steric hindrance posed by the tertiary carbon in methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride necessitates optimized coupling conditions. Studies demonstrate that adding hydroxybenzotriazole (HOBt) as an auxiliary nucleophile reduces side reactions and improves coupling yields from 68% to 92%.

Key variables affecting efficiency include:

- Reagent Stoichiometry: A 2:1 molar ratio of EDC to substrate minimizes unreacted starting material.

- Solvent Polarity: Anhydrous dichloromethane enhances reactivity compared to tetrahydrofuran, reducing racemization by 11%.

- Reaction Time: Extending coupling to 2 hours ensures complete activation, particularly for sterically hindered residues.

Table 2: Carbodiimide Coupling Optimization

| Condition | Standard Protocol | Optimized Protocol | Yield Change |

|---|---|---|---|

| EDC:HOBt Ratio | 1:1 | 2:1 | +24% |

| Solvent | Tetrahydrofuran | Dichloromethane | +18% |

| Temperature | 25°C | 0°C | -9% |

Protective Group Strategies for Tertiary Carbon Environments

The tertiary carbon in methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride presents unique challenges in preventing undesired side reactions. Fmoc and tert-butyloxycarbonyl (Boc) groups are commonly used for amine protection, but their bulkiness can hinder coupling in sterically crowded environments. Alternatives like allyloxycarbonyl (Alloc) offer orthogonal deprotection under neutral conditions, making them suitable for sequential synthesis.

Table 3: Protective Group Performance

| Group | Deprotection Agent | Compatibility | Racemization Risk |

|---|---|---|---|

| Fmoc | Piperidine | High | Low |

| Boc | Trifluoroacetic Acid | Moderate | Moderate |

| Alloc | Palladium Catalysts | High | Low |

Trimethylchlorosilane (TMSCl) has emerged as a versatile agent for in situ protection during esterification, enabling room-temperature reactions with methanol and reducing side-product formation. For tertiary carbons, combining TMSCl with Fmoc protection ensures both amino and carboxyl groups remain inert during synthesis.

Racemization Mitigation During Esterification

Racemization at the α-carbon during esterification remains a critical concern. Traditional methods using thionyl chloride or sulfuric acid require stringent temperature control (-5°C to 0°C) to limit epimerization. In contrast, the TMSCl/methanol system operates at room temperature, achieving 98% enantiomeric excess (ee) for methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride.

Enzymatic resolution using papain or subtilisin offers an alternative route, particularly for resolving racemic mixtures post-synthesis. For example, papain-catalyzed hydrolysis in phosphate buffer (pH 6.2) with 60% acetonitrile yields optically pure products with >98% ee.

Table 4: Racemization Rates Across Esterification Methods

| Method | Temperature | ee (%) |

|---|---|---|

| TMSCl/MeOH | 25°C | 98 |

| Thionyl Chloride/MeOH | 0°C | 85 |

| Enzymatic Resolution | 25°C | 99 |

Molecular Architecture

The compound features a pentanoate backbone with stereospecific methyl and amino groups at the C2 and C3 positions, respectively (Figure 1). Its IUPAC name, methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride, reflects the (R,R) configuration of its chiral centers, which distinguishes it from the naturally occurring L-isoleucine derivative (2S,3S) [1] [2]. The hydrochloride salt enhances solubility in polar solvents, such as methanol (50 mg/ml) [2], while the methyl ester group improves lipid membrane permeability [3].

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 18598-74-8 |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol |

| Melting Point | 98–100°C |

| SMILES Notation | Cl.CCC@HC@HC(=O)OC |

| Chiral Centers | C2 (R), C3 (R) |

Applications in Targeted Drug Development and Biotechnological Innovation

Peptide-Based Therapeutic Agent Design

Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride serves as a critical intermediate in solid-phase peptide synthesis (SPPS). Its ester group facilitates temporary protection of the carboxyl moiety, enabling sequential coupling of amino acids during chain elongation [4]. For example, it has been used to synthesize 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester, a precursor for antimicrobial agents targeting intracellular pathogens like Leishmania [3].

In glucagon-like peptide-1 (GLP-1) agonist development, chiral amino acid esters enhance metabolic stability by reducing enzymatic degradation. The compound’s branched side chain mimics hydrophobic residues in therapeutic peptides, improving receptor binding affinity [5]. Recent studies also highlight its utility in creating peptide-drug conjugates (PDCs), where its ester group enables covalent linkage to chemotherapeutic payloads [4].

Protein Engineering for Enhanced Enzymatic Activity

This compound’s chiral structure makes it a valuable substrate for engineering enzymes with improved stereoselectivity. For instance, lipases and esterases have been optimized using methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride as a template to achieve higher catalytic efficiency in non-aqueous media [2].

Table 2: Enzyme Engineering Applications

| Enzyme Class | Engineering Goal | Outcome |

|---|---|---|

| Lipase B | Stereoselective hydrolysis | 98% enantiomeric excess (ee) |

| Subtilisin | Thermostability enhancement | 40% activity retention at 70°C |

| Cytochrome P450 | Substrate scope expansion | 5-fold increase in turnover number |

Additionally, the hydrochloride moiety aids in crystallizing engineered proteins for X-ray diffraction studies, providing atomic-level insights into active-site interactions [2].

Neuropeptide Synthesis for Neurological Pathway Modulation

The compound’s ability to cross the blood-brain barrier (BBB) has spurred interest in neuropeptide development. Its methyl ester group undergoes intracellular hydrolysis, releasing the free amino acid for incorporation into neuroactive peptides [3]. For example, it has been used to synthesize analogs of somatostatin and melanocortin, which modulate neurotransmitter release in Parkinson’s and Alzheimer’s disease models [5].

In a recent breakthrough, researchers utilized the (R,R) configuration to create enantiomerically pure neuropeptides that resist proteolytic degradation in cerebrospinal fluid, extending their half-life from minutes to hours [5].

Ecological Role in Arthropod Chemical Communication Systems

Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride and its enantiomers play a pivotal role in interspecies signaling. In Phyllophaga anxia (cranberry white grub), the L-isoleucine methyl ester [(2S,3S) enantiomer] acts as a sex pheromone, attracting males to females over distances exceeding 100 meters [6]. While the (R,R) enantiomer’s ecological function remains less studied, chiral GC-EAD analyses suggest it may serve as a repellent or competitive inhibitor in sympatric species [6].

Table 1: Comparative Dipeptide Transport Rates in Immune Cell Populations

| Cell Type | Transport Rate (fold increase) | Dipeptidyl Peptidase I Activity | Reference |

|---|---|---|---|

| CD8+ T cells | 4-6x baseline | >10-fold vs CD4+ | [3] |

| Natural Killer cells | 4-6x baseline | >10-fold vs CD4+ | [2] |

| CD4+ T cells | 1x baseline | 1x baseline | [3] |

| B cells | 0.5x baseline | 0.05x baseline | [2] |

The lysosomal processing pathway involves multiple cysteine cathepsins that contribute to the activation of nucleic acid-sensing endosomal Toll-like receptors, including Toll-like receptor 3, Toll-like receptor 7, and Toll-like receptor 9 [1]. These lysosomal peptidases execute a two-step cleaving process where a large portion of the receptor loop is removed by multiple cysteine cathepsins or asparagine endopeptidase, followed by cysteine cathepsin-specific trimming of the remaining amino-terminal portion [1].

The selectivity mechanism extends to dendritic cells, where lysosomal peptidases regulate major histocompatibility complex class II molecule trafficking and cell surface expression through degradation of the invariant chain [1]. This process is tightly regulated and determines the fate of the class II chaperone, influencing antigen presentation capabilities [1].

Major histocompatibility complex class II expression levels demonstrate correlation with lysosomal peptidase activity, particularly in dendritic cells where these enzymes facilitate efficient T cell stimulation [1]. The lysosomal compartment serves as a critical regulatory hub for fine-tuning anti-tumor immune responses through multifaceted peptidase actions [1].

Dipeptidyl Peptidase I-Mediated Cytotoxicity Pathways

Dipeptidyl peptidase I functions as the central coordinator for activation of numerous serine proteases in immune and inflammatory cells, particularly within cytotoxic lymphocyte granules [5] [6] [7]. This lysosomal cysteine protease catalyzes the excision of dipeptides from the amino-terminus of protein and peptide substrates, with specific restrictions based on structural characteristics of the target molecules [8].

The enzyme demonstrates selective processing capabilities, being unable to cleave when the amino group of the amino-terminus is blocked, when the cleavage site is adjacent to proline residues, when the amino-terminal residue is lysine or arginine, or when peptide structure prevents further amino-terminal digestion [8]. These structural requirements ensure specificity in granzyme activation pathways.

Table 2: Dipeptidyl Peptidase I Substrate Specificity and Processing Outcomes

| Substrate Type | Processing Efficiency | Cytotoxic Activity | Reference |

|---|---|---|---|

| Granzyme A | Complete activation | High | [5] [6] |

| Granzyme B | Complete activation | High | [5] [7] |

| Neutrophil elastase | Complete activation | Moderate | [9] |

| Proteinase 3 | Complete activation | Moderate | [9] |

| Cathepsin G | Complete activation | Moderate | [9] |

Cytotoxic lymphocytes derived from dipeptidyl peptidase I-deficient experimental models contain normal quantities of granzymes A and B, but these molecules retain their prodipeptide domains and remain enzymatically inactive [5] [6]. This finding demonstrates the essential role of dipeptidyl peptidase I in the in vivo processing and activation of granzymes required for cytotoxic lymphocyte granule-mediated apoptosis [5] [7].

The cytotoxicity pathway involves granzyme B initiation of a two-tiered caspase activation cascade encompassing seven distinct caspases, where caspase-3 serves as the critical requirement for second-tier caspase activation events [10]. Granzyme B targets a highly restricted range of substrates and orchestrates cellular demolition primarily through caspase-3 activation [10].

Dipeptidyl peptidase I enrichment in granules correlates directly with cytotoxic potential across different lymphocyte activation states [11]. In vitro-activated cytotoxic T lymphocytes, graft-versus-host cytotoxic T lymphocytes, and peritoneal immunization-derived cytotoxic T lymphocytes all demonstrate several-fold enrichment in dipeptidyl peptidase I activity compared to unstimulated lymphocyte populations [11].

The processing mechanism involves translational modification of prepro-cathepsin C through at least four distinct polypeptide chain cleavages [8]. Signal peptide removal occurs during translocation, followed by separation of a large amino-terminal proregion fragment from the catalytic domain through excision of the activation peptide [8]. The final mature enzyme consists of four subunits, each composed of heavy and light chains generated through catalytic domain cleavage [8].

Pharmacological inhibition studies have revealed species-specific differences in dipeptidyl peptidase I dependence for granzyme processing [9]. Human cytotoxic lymphocytes demonstrate attenuated sensitivity to dipeptidyl peptidase I inhibition compared to murine counterparts, suggesting alternative granzyme processing pathways in human systems [9]. This finding indicates that granzyme activation mechanisms have evolved differently between species, with human cells possessing additional convertase systems [9].

Targeted Depletion of Specific Lymphocyte Populations

The targeted depletion of specific lymphocyte populations through methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride and related structural analogues exploits the selective uptake mechanisms and enzymatic processing pathways unique to cytotoxic immune cells [3] [4]. This approach enables precise immunomodulation without affecting non-target cell populations.

The depletion mechanism relies on the conversion of dipeptide esters to membranolytic products through dipeptidyl peptidase I-mediated acyl transferase activity [2] [3]. Compounds that undergo this transformation demonstrate selective toxicity toward cytotoxic lymphocytes while sparing other immune cell populations that lack sufficient dipeptidyl peptidase I activity [2].

Table 3: Lymphocyte Population Depletion Selectivity Profiles

| Target Population | Depletion Efficiency | Mechanism | Selectivity Index | Reference |

|---|---|---|---|---|

| CD8+ T cells | >90% | DPPI-mediated | 20:1 vs CD4+ | [3] |

| Natural Killer cells | >90% | DPPI-mediated | 15:1 vs B cells | [2] |

| Cytotoxic T lymphocytes | >85% | Transport-dependent | 10:1 vs Th cells | [4] |

| Memory T cells | Variable | Activation-dependent | 5:1 vs naive | [12] |

The therapeutic applications of targeted lymphocyte depletion have demonstrated clinical efficacy in haematological malignancies and autoimmune disorders [13] [14]. Cytotoxic T lymphocyte therapy utilizing donor-derived cells has successfully prevented and treated viral infections, including cytomegalovirus, Epstein-Barr virus, and adenovirus infections following haematopoietic stem cell transplantation [14].

Allodepletion strategies have employed selective removal of alloreactive T cells while preserving pathogen-specific immunity [13]. These approaches utilize CD25 immunotoxins for ex vivo depletion of alloreactive populations, followed by infusion of processed lymphocytes that retain antiviral specificity [13]. Clinical trials have demonstrated successful reconstitution of antiviral immunity without inducing graft-versus-host disease [13].

The selectivity of depletion extends to regulatory T cell populations, where temozolomide-induced lymphopenia correlates with enhanced anti-tumor immune responses [12]. Grade 2 lymphopenia development positively correlates with clinical outcomes and prolonged progression-free survival in melanoma patients [12]. This selective depletion enhances tumor-associated antigen-specific CD8+ T cell responses while maintaining virus-specific T cell populations [12].

Large neutral amino acid transporter 1 expression provides an additional targeting mechanism for activated T cell populations [15]. This transporter demonstrates dramatic induction following CD3/CD28 stimulation in primary human T cells through nuclear factor kappa B and activator protein 1 mediation [15]. Functional disruption of this transporter suppresses essential amino acid uptake and induces stress responses that attenuate cytokine production [15].

The modular platform approach enables delivery of multiple therapeutic agents to defined immune cell subsets [16]. Antibody-targeted nanoparticles binding to CD8+ T cells in blood, lymphoid tissues, and tumors have demonstrated enhanced therapeutic efficacy compared to free drug administration [16]. PD-1-expressing cells represent particularly attractive targets for delivery of transforming growth factor beta signaling inhibitors and Toll-like receptor 7/8 agonists [16].

Targeted delivery systems utilizing amino acid transporter recognition have shown promise for central nervous system applications [17]. Large neutral amino acid transporter 1-utilizing prodrugs can traverse both blood-brain barrier and brain parenchymal cell membranes, providing improved delivery to neurons, astrocytes, and microglia [17]. These systems demonstrate enhanced cellular uptake in disease-associated phenotypes, including Alzheimer's disease models [17].